2-(4-Methoxyphenyl)-2-oxoethyl 3-[(phenylacetyl)amino]benzoate
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Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl 3-(2-phenylacetamido)benzoate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 3-(2-phenylacetamido)benzoate involves several steps. One common method includes the reaction of 4-methoxybenzyl chloride with 3-(2-phenylacetamido)benzoic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of catalysts and advanced purification techniques like crystallization and chromatography is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl 3-(2-phenylacetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxoethyl 3-(2-phenylacetamido)benzoate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 3-(2-phenylacetamido)benzoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzyl 3-Chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate
- 7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester
Uniqueness
2-(4-Methoxyphenyl)-2-oxoethyl 3-(2-phenylacetamido)benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance .
Properties
Molecular Formula |
C24H21NO5 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 3-[(2-phenylacetyl)amino]benzoate |
InChI |
InChI=1S/C24H21NO5/c1-29-21-12-10-18(11-13-21)22(26)16-30-24(28)19-8-5-9-20(15-19)25-23(27)14-17-6-3-2-4-7-17/h2-13,15H,14,16H2,1H3,(H,25,27) |
InChI Key |
PFAKDFVWKQCKGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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